molecular formula C10H14N2O3 B8695916 3-Amino-2-methoxy-6-methyl-4-pyridinecarboxylic acid ethyl ester CAS No. 302933-94-4

3-Amino-2-methoxy-6-methyl-4-pyridinecarboxylic acid ethyl ester

Cat. No. B8695916
CAS RN: 302933-94-4
M. Wt: 210.23 g/mol
InChI Key: OHPWHVJALOCQHH-UHFFFAOYSA-N
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Description

The compound “3-Amino-2-methoxy-6-methyl-4-pyridinecarboxylic acid ethyl ester” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . The compound has an amino group (-NH2), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the pyridine ring. It also has an ethyl ester group (-COOC2H5) attached to the carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the various functional groups attached at the appropriate positions. The exact 3D structure could be determined using computational chemistry methods or experimental techniques such as X-ray crystallography .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many amines and esters can be irritating to the skin and eyes, and some may be harmful if swallowed or inhaled . Proper safety precautions should be taken when handling this compound.

properties

CAS RN

302933-94-4

Product Name

3-Amino-2-methoxy-6-methyl-4-pyridinecarboxylic acid ethyl ester

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 3-amino-2-methoxy-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-4-15-10(13)7-5-6(2)12-9(14-3)8(7)11/h5H,4,11H2,1-3H3

InChI Key

OHPWHVJALOCQHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1)C)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oxygen free solution of the nitro ester 1-2 from step B (2.5 g, 10.4 mmol) in 50 mL of EtOAc was added 520 mg of 10% Pd on charcoal. Hydrogen gas was added and the reaction mixture was stirred for 17 h. The solution was filtered through a pad of Celite, concentrated and chromatographed (2:3 EtOAc/Hexane) to give the desired amine 1-3 as a white solid.
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0 (± 1) mol
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reactant
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nitro ester
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2.5 g
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reactant
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Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
520 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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